molecular formula C26H28O7 B600668 Erythbigenin CAS No. 137217-88-0

Erythbigenin

Cat. No.: B600668
CAS No.: 137217-88-0
M. Wt: 452.50
Attention: For research use only. Not for human or veterinary use.
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Description

Erythbigenin (assumed to be synonymous with Erythbidin A, CAS 210050-83-2) is a naturally occurring organic compound with the molecular formula C20H20O4 .

Properties

CAS No.

137217-88-0

Molecular Formula

C26H28O7

Molecular Weight

452.50

IUPAC Name

3-[3,4-dihydroxy-5-methoxy-2,6-bis(3-methylbut-2-enyl)phenyl]-5,7-dihydroxychromen-4-one

InChI

InChI=1S/C26H28O7/c1-13(2)6-8-16-21(17(9-7-14(3)4)26(32-5)25(31)24(16)30)18-12-33-20-11-15(27)10-19(28)22(20)23(18)29/h6-7,10-12,27-28,30-31H,8-9H2,1-5H3

SMILES

CC(=CCC1=C(C(=C(C(=C1O)O)OC)CC=C(C)C)C2=COC3=CC(=CC(=C3C2=O)O)O)C

Synonyms

5,7,3′,4′-Tetrahydroxy-5′-methoxy-2′,6′-diprenylisoflavone;  3-[3,4-Dihydroxy-5-methoxy-2,6-bis(3-methyl-2-buten-1-yl)phenyl]-5,7-dihydroxy-4H-1-benzopyran-4-one;  Erythbigenin

Origin of Product

United States

Comparison with Similar Compounds

Liquiritigenin (CAS 578-86-9)

Structural and Functional Contrasts

  • Molecular Formula : C15H12O4 (smaller than Erythbigenin’s C20H20O4) .
  • Biological Roles: Liquiritigenin is a well-studied flavonoid with documented estrogenic, neuroprotective, and anti-inflammatory activities. It is a precursor in the biosynthesis of isoflavonoids .
  • Key Differences :
    • Structural : this compound’s additional five carbon atoms and two hydrogen atoms suggest a more complex substitution pattern (e.g., methoxy or hydroxyl groups) compared to Liquiritigenin’s simpler structure.
    • Functional : While Liquiritigenin has established roles in hormone modulation, this compound’s bioactivities remain unverified in the available literature.

Pyridine Derivatives (General Class)

Functional Comparison

  • Structural Basis: Pyridine derivatives (e.g., nicotinamide, pyridoxine) contain a nitrogen-containing heterocyclic ring, distinct from this compound’s flavonoid backbone .
  • Biological Activities: Pyridine compounds are often associated with antimicrobial and antiviral properties , whereas this compound’s hypothesized antioxidant properties align more with typical flavonoid behavior.

Data-Driven Comparison Table

Parameter This compound (Erythbidin A) Liquiritigenin General Pyridine Derivatives
Molecular Formula C20H20O4 C15H12O4 Varies (e.g., C5H5N)
Core Structure Flavonoid Flavanone Heterocyclic (pyridine ring)
Reported Activities Not specified Anti-inflammatory, estrogenic Antimicrobial, antiviral
Physical State Powder Solid (exact form unspecified) Varies (liquid, crystalline)
Research Maturity Limited data Well-characterized Extensive pharmacological profiling

Research Findings and Limitations

Key Insights

  • Structural Complexity : this compound’s larger molecular framework compared to Liquiritigenin may confer unique pharmacokinetic properties, such as enhanced membrane permeability or altered metabolic stability .
  • Functional Gaps : Unlike pyridine derivatives, this compound lacks evidence supporting antimicrobial efficacy, highlighting the need for targeted bioactivity assays .

Limitations in Existing Data

  • This compound : Absence of detailed spectroscopic data, purity metrics, and in vitro/in vivo studies limits mechanistic understanding .
  • Comparative Studies: No direct head-to-head pharmacological comparisons between this compound and Liquiritigenin were identified in the provided evidence.

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